![molecular formula C32H29N3O3 B2446484 1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(9H-fluoren-2-yl)urea CAS No. 1022510-56-0](/img/structure/B2446484.png)
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(9H-fluoren-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes a 6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl group . This group is found in natural products from various organisms . Another component of the compound, the fluoren-2-yl group, is a polycyclic aromatic hydrocarbon that is often used in organic synthesis due to its stability and unique electronic properties.
Aplicaciones Científicas De Investigación
Imaging Tumor Proliferation
One significant application of a related compound, 18F-ISO-1, is in the field of tumor imaging and cellular proliferation assessment. Dehdashti et al. (2013) conducted a human study to evaluate the safety, dosimetry, and feasibility of imaging tumor proliferation using PET scans with 18F-ISO-1 in patients with various cancers, including lymphoma, breast cancer, and head and neck cancer. The study revealed a significant correlation between tumor uptake of 18F-ISO-1 and the tumor proliferation marker Ki-67, suggesting the potential of this agent for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).
Urea Biosensors
A comprehensive review by Botewad et al. (2021) on urea biosensors highlights the importance of detecting and quantifying urea concentration in various fields, including healthcare, agriculture, and food preservation. The study emphasizes the critical role of urease enzyme in urea biosensors and discusses the use of various nanoparticles and materials for enzyme immobilization, indicating the potential applications of urea-based compounds in biosensor technology (Botewad et al., 2021).
Organic Light-Emitting Diodes (OLEDs)
Research by Squeo & Pasini (2020) on BODIPY-based materials, including urea derivatives, underscores their emerging application in the field of organic optoelectronics, particularly in OLEDs. The study provides an overview of the structural design and synthesis of BODIPY-based organic semiconductors, highlighting their potential as 'metal-free' infrared emitters in OLED devices (Squeo & Pasini, 2020).
Drug Design and Therapy
Jagtap et al. (2017) discussed the unique hydrogen-binding capabilities of ureas, highlighting their importance in drug-target interactions. The review provides insights into various urea derivatives as modulators of biological targets, confirming the significance of urea moiety in medicinal chemistry and its use as a structural motif in drug design (Jagtap et al., 2017).
Propiedades
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(9H-fluoren-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N3O3/c1-37-30-18-22-13-14-33-29(28(22)19-31(30)38-2)15-20-7-9-24(10-8-20)34-32(36)35-25-11-12-27-23(17-25)16-21-5-3-4-6-26(21)27/h3-12,17-19H,13-16H2,1-2H3,(H2,34,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUYBRSJLHQAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC5=C(C=C4)C6=CC=CC=C6C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(9H-fluoren-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


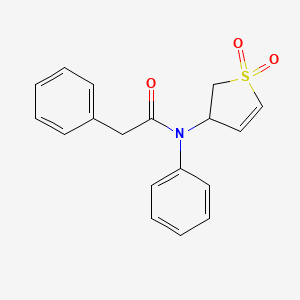
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2446404.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B2446406.png)
![2-(5-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile](/img/structure/B2446408.png)
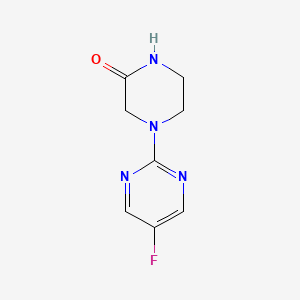
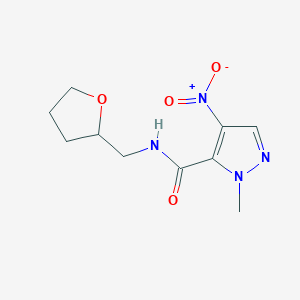
![2-isopentyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2446413.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2446414.png)
![1-(3,5-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2446416.png)
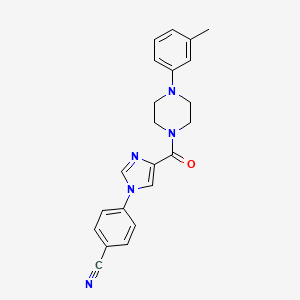
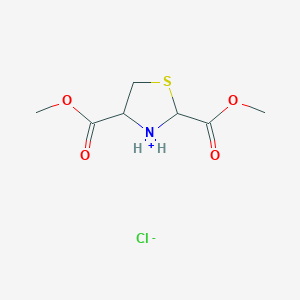
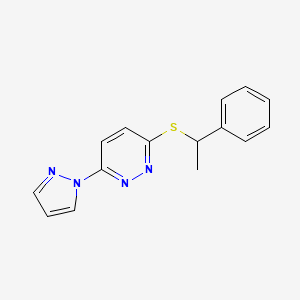
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2446424.png)